Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

This methanesulfonamide analog is the lowest-MW anchor in the piperazine-pyridine-SO2 series, offering ~30x better predicted solubility than the benzene-sulfonamide analog. Its tPSA (~70 Ų) and basic piperazine N make it CNS-accessible, perfect for GPCR screens and target engagement in analgesia models. Order now to use as a negative-logP control for solubility/permeability SAR and in vivo pain studies with simplified formulation.

Molecular Formula C19H26N4O2S
Molecular Weight 374.5
CAS No. 863558-63-8
Cat. No. B2854601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide
CAS863558-63-8
Molecular FormulaC19H26N4O2S
Molecular Weight374.5
Structural Identifiers
SMILESCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H26N4O2S/c1-26(24,25)21-15-19(18-8-5-9-20-14-18)23-12-10-22(11-13-23)16-17-6-3-2-4-7-17/h2-9,14,19,21H,10-13,15-16H2,1H3
InChIKeyMJEKHMGKNLVSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide (CAS 863558-63-8): Structural Identity & Procurement Baseline


N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide (CAS 863558-63-8) is a synthetic small molecule (C₁₉H₂₆N₄O₂S, MW 374.5 g/mol) characterized by a methanesulfonamide head group linked via an ethyl chain to a pyridin-3-yl-substituted 4-benzylpiperazine core . The compound falls within the broad chemical class of N-[(piperazinyl)hetaryl]arylsulfonamides, a family that has been patented for analgesic, anti-inflammatory, and CNS-modulating applications [1]. Its structural architecture—combining a basic piperazine nitrogen, a pyridine ring capable of π-stacking and hydrogen bonding, and a small methanesulfonamide terminus—distinguishes it physicochemically from analogs bearing larger, more lipophilic sulfonamide substituents.

Why N-[2-(4-Benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide Cannot Be Assumed Interchangeable with Close Analogs


Within the N-(piperazinyl-pyridinyl-ethyl)sulfonamide series, the nature of the sulfonamide substituent profoundly influences physicochemical properties, solubility, target engagement, and ultimately biological readout . The methanesulfonamide head group in CAS 863558-63-8 is significantly smaller and less lipophilic than the benzenesulfonamide motif found in the closely related analog N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide (CAS 863558-68-3), and is likewise distinct from the cyclohexylurea variant (CAS 1207018-69-6) . Even when two compounds differ by only a single methylenelsulfonamide-to-benzenesulfonamide replacement, calculated logP, aqueous solubility, and protein binding can diverge sufficiently to alter in-cell potency, selectivity, and pharmacokinetic behavior [1]. Therefore, generic substitution among in-class candidates without matching the exact sulfonamide group cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation Evidence for N-[2-(4-Benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide vs Nearest Analogs


Molecular Weight Reduction Relative to Benzenesulfonamide Analog Lowers Lipophilicity Burden

The target compound (MW 374.5 g/mol) incorporates a methanesulfonamide group, whereas the closest commercially catalogued analog, N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide (CAS 863558-68-3), bears a benzenesulfonamide moiety and has a molecular weight of 436.6 g/mol . This 62.1 g/mol difference represents a 14.2% reduction in molecular weight, which is principally attributable to the replacement of a phenyl ring (C₆H₅, 77.1 g/mol) with a methyl group (CH₃, 15.0 g/mol).

Medicinal Chemistry Physicochemical Properties Lead Optimization

Reduced Calculated logP Suggests Improved Aqueous Solubility vs Benzenesulfonamide Analog

Using the XLogP3 algorithm (PubChem database), the target methanesulfonamide compound yields a calculated logP of approximately 2.0, whereas the benzenesulfonamide analog (CAS 863558-68-3) shows a calculated logP near 3.5 [1][2]. The 1.5-log-unit reduction in predicted lipophilicity translates to a theoretical 30-fold improvement in aqueous solubility based on the general linear free-energy relationship between logP and intrinsic solubility [3].

ADME Solubility Lipophilicity

Higher Topological Polar Surface Area (tPSA) May Improve CNS Penetration Characteristics Relative to Larger Analogs

The target compound possesses a topological polar surface area (tPSA) of approximately 70 Ų, which is identical to the benzenesulfonamide analog because the sulfonamide and pyridine nitrogen contributions dominate [1]. However, when compared with the cyclohexylurea analog (CAS 1207018-69-6, tPSA ≈ 75 Ų), the methanesulfonamide variant maintains a marginally lower PSA due to the absence of an additional urea carbonyl, falling within the optimal range (60–90 Ų) for passive CNS penetration [2][3].

Blood-Brain Barrier CNS Drug Design PSA

Patent Landscape: Methanesulfonamide Derivatives Targeted as Analgesics and Anti-Inflammatory Agents

The Boehringer Ingelheim patent family (e.g., EP2061779B1) discloses pyridine-piperazine-phenylsulfonamides as analgesic agents with oral ED₅₀ values for reference compounds in the class ranging from 5 to 25 mg/kg in the mouse writhing assay, whereas non-piperazine controls were inactive at 100 mg/kg [1]. Although CAS 863558-63-8 itself is not explicitly exemplified in the available patent text, its core scaffold aligns with the active Markush structures, providing a patent-grounded rationale for its procurement as a member of this biologically validated chemotype.

Analgesic Anti-inflammatory Patent

Procurement-Recommended Application Scenarios for N-[2-(4-Benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide


Physicochemical Benchmarking and Solubility-Driven Lead Selection

Given its ~30-fold predicted solubility advantage over the benzenesulfonamide analog, CAS 863558-63-8 is well-suited as a negative-logP control compound in a series where lipophilicity is systematically varied. Procurement for solubility and permeability assays (PAMPA, Caco-2) can quantify the improvement in aqueous dissolution kinetics, with the benzenesulfonamide analog serving as a direct head-to-head comparator [1].

Neuroscience Target Screening Panels

The computed tPSA of approximately 70 Ų places the compound squarely within the CNS-accessible chemical space. It can be prioritized for panels such as GPCR screens (e.g., serotonin, dopamine, adrenergic receptors) where piperazine-containing compounds frequently exhibit binding, and where small changes in sulfonamide structure often dictate selectivity [1][2].

Analgesic/Inflammatory Pain Model Probes

Building on the Boehringer Ingelheim patent's demonstration that pyridine-piperazine-sulfonamides produce oral analgesic effects (ED₅₀ 5–25 mg/kg in mouse writhing), this compound can be acquired for in vivo phenotypic screening in acute pain models (e.g., formalin test, complete Freund's adjuvant-induced inflammation), with the methanesulfonamide version offering improved solubility for formulation relative to higher-logP analogs [3].

Structure-Activity Relationship (SAR) Anchor Point for Sulfonamide Series

As the lowest-molecular-weight member of the N-(2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl)sulfonamide sub-family, CAS 863558-63-8 serves as the minimalist anchor point for SAR exploration. Researchers can systematically add steric bulk and lipophilicity by substituting the methanesulfonamide with ethyl-, cyclopropyl-, phenyl-, or benzyl-sulfonamide, using this compound's physicochemical and biological data as the baseline for interpreting potency gains or losses [1].

Quote Request

Request a Quote for N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.